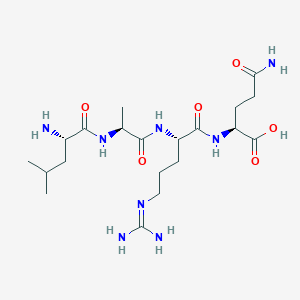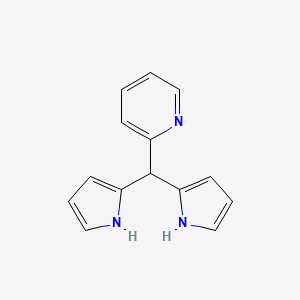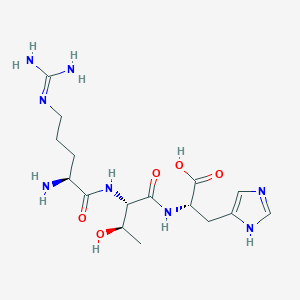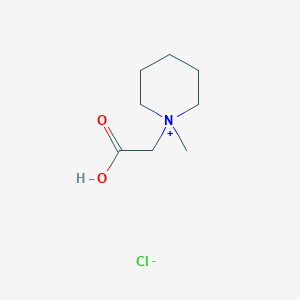
L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine is a complex peptide compound It is composed of multiple amino acids, including leucine, alanine, ornithine, and glutamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial processes often incorporate automated peptide synthesizers to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups.
科学的研究の応用
L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and enzyme inhibition.
Industry: Utilized in the development of novel materials and biotechnological processes.
作用機序
The mechanism of action of L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biochemical processes.
類似化合物との比較
Similar Compounds
- L-Histidyl-L-leucylglycyl-L-leucyl-L-alanyl-N~5~-(diaminomethylene)-L-ornithine
- L-Methionylglycyl-L-leucyl-L-alanyl-N~5~-(diaminomethylene)-L-ornithine
Uniqueness
L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
193275-04-6 |
|---|---|
分子式 |
C20H38N8O6 |
分子量 |
486.6 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H38N8O6/c1-10(2)9-12(21)17(31)26-11(3)16(30)27-13(5-4-8-25-20(23)24)18(32)28-14(19(33)34)6-7-15(22)29/h10-14H,4-9,21H2,1-3H3,(H2,22,29)(H,26,31)(H,27,30)(H,28,32)(H,33,34)(H4,23,24,25)/t11-,12-,13-,14-/m0/s1 |
InChIキー |
OLKDHRRWJQTSKA-XUXIUFHCSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine](/img/structure/B12570883.png)

![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)

![(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12570913.png)

![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)



![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)
![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)

